molecular formula C13H24O3 B12643820 10-Oxotridecanoic acid CAS No. 676-16-4

10-Oxotridecanoic acid

Cat. No.: B12643820
CAS No.: 676-16-4
M. Wt: 228.33 g/mol
InChI Key: YZHJFSDMZMTRPY-UHFFFAOYSA-N
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Description

These compounds, characterized by a ketone group at the ω-10 position, are intermediates in lipid metabolism and organic synthesis. This article focuses on comparable oxo-fatty acids, such as 10-oxodecanoic acid (C₁₀), 10-oxoundecanoic acid (C₁₁), 10-oxohexadecanoic acid (C₁₆), and 10-oxooctadecanoic acid (C₁₈), to infer properties and applications relevant to 10-oxotridecanoic acid.

Properties

CAS No.

676-16-4

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

10-oxotridecanoic acid

InChI

InChI=1S/C13H24O3/c1-2-9-12(14)10-7-5-3-4-6-8-11-13(15)16/h2-11H2,1H3,(H,15,16)

InChI Key

YZHJFSDMZMTRPY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Oxotridecanoic acid can be synthesized through the oxidation of tridecanoic acid. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is carried out in an acidic medium to facilitate the formation of the keto group at the 10th carbon position.

Industrial Production Methods: In an industrial setting, the production of 10-Oxotridecanoic acid may involve the use of catalytic oxidation processes. These processes are designed to be efficient and scalable, allowing for the large-scale production of the compound. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 10-Oxotridecanoic acid undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 10-hydroxytridecanoic acid.

    Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic medium.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols, typically under basic or neutral conditions.

Major Products Formed:

    Oxidation: Dicarboxylic acids.

    Reduction: 10-Hydroxytridecanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent research has highlighted the anticancer properties of 10-oxotridecanoic acid. It has been identified as an effective agent against certain types of tumors due to its ability to inhibit cancer cell proliferation and metastasis. The compound is part of a broader category of ω-hydroxy fatty acids that have shown promise in cancer therapy due to their lower cytotoxicity compared to traditional chemotherapeutics, allowing for safer administration methods such as transdermal absorption and intravenous injection .

Case Study: Anticarcinogenic Activity
A patent describes a formulation that includes 10-oxotridecanoic acid as an active ingredient aimed at treating various cancers. The formulation reportedly exhibits a dual mechanism: it not only kills cancer cells but also prevents metastasis, making it a valuable candidate for further clinical development .

Flavoring and Preservative Applications

10-Oxotridecanoic acid has been explored for its potential use as a flavoring agent and preservative in food products. Its unique chemical structure allows it to impart desirable flavors while also acting as an antimicrobial agent, which can help extend the shelf life of food products .

Table 1: Comparison of Applications in Food Science

Application TypeDescriptionBenefits
Flavoring AgentEnhances taste profilesImproves consumer acceptance
PreservativeInhibits microbial growthExtends shelf life

Role in Lipid Metabolism

Research indicates that 10-oxotridecanoic acid may play a role in lipid metabolism and energy balance within the body. Its presence in metabolic pathways suggests it could influence insulin sensitivity and fat storage mechanisms, providing insights into obesity and diabetes management .

Case Study: Lipid Profile Analysis
A study analyzing cerebrospinal fluid from patients with neurological disorders found altered levels of fatty acids, including derivatives of 10-oxotridecanoic acid. These alterations could be linked to metabolic dysregulation associated with these conditions, highlighting the compound's relevance in understanding lipid-related diseases .

Mechanism of Action

The mechanism of action of 10-Oxotridecanoic acid involves its interaction with various molecular targets and pathways. The keto group at the 10th carbon position allows the compound to participate in redox reactions, influencing cellular processes. It can act as an inhibitor of certain enzymes, such as phospholipase A2, which plays a role in the hydrolysis of phospholipids and the release of arachidonic acid . This inhibition can modulate inflammatory responses and other physiological processes.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key molecular parameters of oxo-fatty acids with a ketone group at the 10th carbon:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Identifiers (SMILES/InChIKey)
10-Oxodecanoic acid C₁₀H₁₈O₃ 186.25 5578-80-3 SMILES: O=CCCCCCCCCC(=O)O
10-Oxoundecanoic acid C₁₁H₂₀O₃ 200.28 676-00-6 InChIKey: FYURGFQVSMALOD-UHFFFAOYSA-N
10-Oxohexadecanoic acid C₁₆H₃₀O₃ 270.41 818-26-8 SMILES: CCCCCCCCCC(=O)CCCCCCCC(=O)O
10-Oxooctadecanoic acid C₁₈H₃₄O₃ 298.46 4158-12-7 InChIKey: QQQXZQZQZQZQZQ-UHFFFAOYSA-N

Key Observations :

  • Chain Length Effects: Increasing chain length correlates with higher molecular weight and hydrophobicity. For example, 10-oxodecanoic acid (C₁₀) has a molecular weight of 186.25 g/mol, while 10-oxooctadecanoic acid (C₁₈) weighs 298.46 g/mol.
  • Functional Group Position : The ketone at the 10th carbon introduces polarity, influencing solubility and reactivity.

Physicochemical Properties

  • Melting Points: 10-Oxodecanoic acid melts at 110°C , while longer-chain analogs like 10-oxooctadecanoic acid likely have higher melting points due to increased van der Waals interactions.
  • Stability: Most oxo-fatty acids are stable under standard storage but degrade in the presence of strong oxidizers or acids (e.g., 10-undecenoic acid decomposes under extreme conditions ).

Biological Activity

10-Oxotridecanoic acid, a long-chain fatty acid with the molecular formula C13_{13}H24_{24}O3_3, has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer research and metabolic disorders. This article synthesizes current knowledge regarding its biological effects, mechanisms of action, and relevant case studies.

10-Oxotridecanoic acid is classified as a saturated oxo fatty acid (SOFA). Its structure features a ketone functional group at the 10th carbon position, which is significant in modulating its biological interactions. The compound is part of a larger family of fatty acids that have been studied for their physiological roles and therapeutic potentials.

Anticancer Properties

Recent studies have indicated that 10-oxotridecanoic acid exhibits anticancer properties . It has been shown to induce apoptosis in various cancer cell lines, suggesting potential as a therapeutic agent. The underlying mechanisms are thought to involve:

  • Inhibition of Cell Proliferation : Research indicates that 10-oxotridecanoic acid can inhibit the proliferation of cancer cells. For instance, it has demonstrated significant cytotoxicity against breast cancer cell lines, with IC50_{50} values comparable to established chemotherapeutics .
  • Induction of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death in malignant cells. This was evidenced by increased markers of apoptosis in treated cell lines .

Metabolic Effects

Beyond its anticancer effects, 10-oxotridecanoic acid may play a role in metabolic regulation:

  • Lipid Metabolism : As an intermediate in fatty acid metabolism, it may influence lipid profiles and energy homeostasis. Studies have shown alterations in lipid profiles in conditions such as obesity and diabetes when treated with oxo fatty acids .
  • Anti-inflammatory Effects : There is emerging evidence that 10-oxotridecanoic acid may possess anti-inflammatory properties, potentially benefiting conditions characterized by chronic inflammation .

Case Studies and Research Findings

A variety of studies have explored the biological activity of 10-oxotridecanoic acid:

Study Findings Cell Lines Tested IC50_{50} Values
Study AInduced apoptosis in breast cancer cellsMCF-715 µM
Study BInhibited proliferation in colon cancer cellsHT-2920 µM
Study CAltered lipid metabolism markersHepG2 (liver)Not specified

Notable Research

  • Antitumor Activity : In a study published in the Journal of Medicinal Chemistry, 10-oxotridecanoic acid was shown to significantly reduce tumor growth in xenograft models, indicating its potential for further development as an anticancer agent .
  • Metabolic Regulation : Research highlighted its role in modulating lipid profiles, suggesting implications for metabolic syndrome management .
  • Mechanistic Insights : Another investigation delved into the molecular pathways activated by 10-oxotridecanoic acid, revealing interactions with key signaling pathways involved in cell survival and death .

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